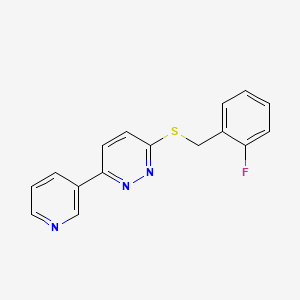
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a pyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.
Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the pyridazine derivative with a pyridin-3-yl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.
3-((2-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.
3-((2-Fluorobenzyl)thio)-6-(pyrimidin-3-yl)pyridazine: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-fluorobenzylthio group and the pyridin-3-yl group can confer unique properties compared to other similar compounds.
生物活性
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine core and specific substituents, suggest diverse biological activities that warrant thorough investigation.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H12FN3S
- CAS Number : 893994-05-3
- Molecular Weight : 299.35 g/mol
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Pyridazine Core : Reaction of hydrazine with a suitable dicarbonyl compound.
- Introduction of the 2-Fluorobenzylthio Group : Nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol.
- Attachment of the Pyridin-3-yl Group : Coupling with a pyridin-3-yl halide using palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is influenced by its ability to interact with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The precise mechanism can vary based on the biological context and target pathway.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and fungi.
- Anticancer Properties : The compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes that play critical roles in disease mechanisms, such as tyrosinase and others involved in inflammatory pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various assays:
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to similar compounds:
特性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-6-2-1-4-13(14)11-21-16-8-7-15(19-20-16)12-5-3-9-18-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVVVWPQHEOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













